molecular formula C11H9NO3 B2697579 Methyl 5-hydroxyquinoline-7-carboxylate CAS No. 1261869-62-8

Methyl 5-hydroxyquinoline-7-carboxylate

Cat. No.: B2697579
CAS No.: 1261869-62-8
M. Wt: 203.197
InChI Key: NZKJXSUTFUWWSA-UHFFFAOYSA-N
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Description

Methyl 5-hydroxyquinoline-7-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxyquinoline-7-carboxylate typically involves the reaction of 5-hydroxyquinoline-7-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxyquinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 5-hydroxyquinoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its metal-chelating properties and used in various medicinal applications.

    Quinoline: The parent compound, widely used in the synthesis of various derivatives with diverse biological activities.

    Chloroquine: A well-known antimalarial drug that contains a quinoline moiety.

Uniqueness: Methyl 5-hydroxyquinoline-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

methyl 5-hydroxyquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)7-5-9-8(10(13)6-7)3-2-4-12-9/h2-6,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKJXSUTFUWWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=N2)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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